molecular formula C8H10N2O2S B2490285 Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate CAS No. 2445750-35-4

Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

Cat. No. B2490285
CAS RN: 2445750-35-4
M. Wt: 198.24
InChI Key: BBWKPFKVCNCIMT-RFZPGFLSSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane-based compounds, including those similar to "Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate," often involves strategies that ensure the formation of the cyclopropane ring with desired substituents. For example, Kazuta et al. (2003) explored the synthesis of cyclopropane-based histamine analogs, utilizing chiral cyclopropane units as key intermediates (Kazuta et al., 2003). This approach underlines the versatility and challenges in constructing cyclopropane rings with precise stereochemistry and functionalization.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their biological activity and chemical reactivity. The constrained geometry of the cyclopropane ring, coupled with the presence of amino and thiazolyl groups, affects the molecule's conformation and interaction with biological targets. Structural analyses, often through X-ray crystallography or computational methods, provide insights into the stereochemical arrangement and its implications on reactivity and interaction.

Chemical Reactions and Properties

Cyclopropane-containing compounds exhibit unique reactivity patterns due to the strain in the three-membered ring and the electronic effects of substituents. The amino and thiazolyl groups introduce sites for nucleophilic and electrophilic reactions, respectively, enabling a variety of chemical transformations. Studies like those by Sharba et al. (2005) on heterocyclic derivatives of cyclopropane dicarboxylic acid highlight the reactivity and potential for generating diverse molecular architectures (Sharba et al., 2005).

Scientific Research Applications

Synthesis of Conformationally Restricted Amino Acids

The synthesis of cyclopropyl amino acids, employing methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate, is a significant area of research. Cyclopropyl amino acids play a crucial role in medicinal chemistry due to their conformational restriction, which can lead to enhanced biological activity and selectivity. For instance, the Wittig olefination of related cyclopropanecarboxylates has been utilized to obtain enantiomerically pure cyclopropyl amino acids, demonstrating the compound's utility in generating new, conformationally constrained amino acids with potential pharmaceutical applications (Cativiela, Díaz-de-Villegas, & Jiménez, 1996).

Development of Chiral Cyclopropane Units

Research has also focused on developing versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds. This includes the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as analogues of histamine, highlighting the compound's role in restricting the conformation of biologically active compounds to investigate bioactive conformations and improve activity (Kazuta, Matsuda, & Shuto, 2002).

Enzyme Inhibitor Synthesis

Additionally, methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate serves as a precursor in the synthesis of enzyme inhibitors. For example, it has been used in the development of potent inhibitors for 1-aminocyclopropane-1-carboxylate deaminase, an enzyme involved in plant hormone regulation. This application underscores the potential of the compound in agrochemical research and the development of novel growth regulators or herbicides (Zhao & Liu, 2002).

properties

IUPAC Name

methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKPFKVCNCIMT-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

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